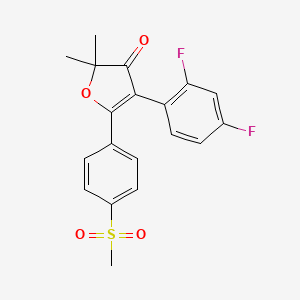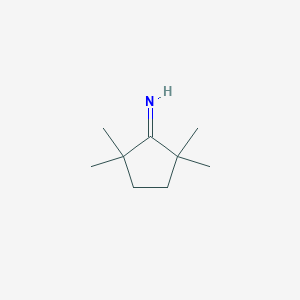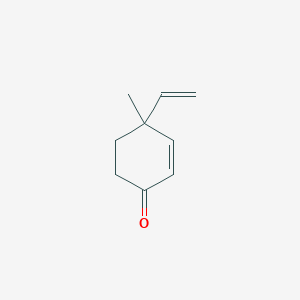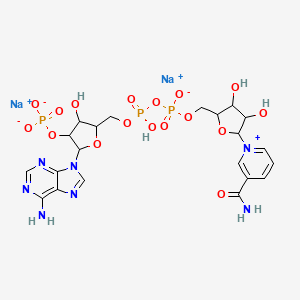
(2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(D-Glucopyranosylidene)amino N-Phenylcarbamate is a compound known for its role as an inhibitor of O-GlcNAcase, an enzyme involved in the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. This compound is significant in the study of cellular processes and diseases, particularly those related to insulin resistance and diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(D-Glucopyranosylidene)amino N-Phenylcarbamate typically involves the reaction of 2-acetamido-2-deoxy-D-glucose with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves:
- Dissolving 2-acetamido-2-deoxy-D-glucose in a suitable solvent.
- Adding phenyl isocyanate to the solution.
- Stirring the mixture at a specific temperature until the reaction is complete.
- Purifying the product through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The key is to maintain the purity and yield of the compound through efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
O-(D-Glucopyranosylidene)amino N-Phenylcarbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release the glucopyranosylidene and phenylcarbamate moieties.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The compound can undergo substitution reactions, particularly at the phenylcarbamate group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include the corresponding glucopyranosylidene derivatives and phenylcarbamate derivatives .
Wissenschaftliche Forschungsanwendungen
O-(D-Glucopyranosylidene)amino N-Phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study glycosylation processes and enzyme inhibition.
Biology: Helps in understanding the role of O-GlcNAc modification in cellular processes.
Medicine: Investigated for its potential in treating diseases related to insulin resistance and diabetes.
Industry: Utilized in the development of biochemical assays and as a reference compound in analytical studies
Wirkmechanismus
The compound exerts its effects by inhibiting O-GlcNAcase, thereby preventing the removal of O-GlcNAc from proteins. This inhibition leads to increased levels of O-GlcNAc-modified proteins, which can affect various cellular processes such as signal transduction, transcription, and protein degradation . The molecular targets include proteins involved in insulin signaling pathways, making it relevant in the study of insulin resistance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiamet G: Another potent O-GlcNAcase inhibitor.
GlcNAcstatins: A family of inhibitors with high selectivity for O-GlcNAcase.
Streptozotocin: Known for its role in inducing diabetes in experimental models.
Uniqueness
O-(D-Glucopyranosylidene)amino N-Phenylcarbamate is unique due to its specific inhibition mechanism and its ability to modulate O-GlcNAc levels in cells. This makes it a valuable tool in studying the dynamic and reversible nature of O-GlcNAc modification and its implications in various diseases .
Eigenschaften
Molekularformel |
C13H16N2O7 |
|---|---|
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20) |
InChI-Schlüssel |
GPIOBIZYEXDBSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)

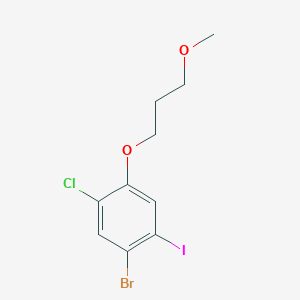

![4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)


![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)
